![molecular formula C21H23N3O3S B2919091 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-38-5](/img/structure/B2919091.png)
2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is an intricate organic molecule that finds its significance in various chemical and biological applications. This compound features a pyrimido[4,5-b]quinoline core, a structural motif known for its biological activities and synthetic versatility. The compound’s unique structural elements, including the ethylthio group, hydroxyphenyl group, and tetrahydropyrimido-quinoline system, contribute to its diverse reactivity and utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multistep organic synthesis. A common route starts with the formation of the quinoline core, followed by stepwise functional group modifications:
Formation of the Quinoline Core: : Starting from readily available anilines and carbonyl compounds, the formation of the quinoline core can be achieved through a Povarov reaction or Friedländer synthesis.
Introduction of the Pyrimido Group: : The core structure is modified by introducing the pyrimido group via cyclocondensation reactions.
Functional Group Installations: : The ethylthio and hydroxyphenyl groups are introduced using standard functional group interconversions and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would focus on optimizing yield and purity while minimizing cost and environmental impact. Large-scale syntheses might employ flow chemistry techniques and catalytic processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: : Conversion of the ethylthio group to sulfoxides or sulfones.
Reduction: : Reduction of the quinoline core or other reducible functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under mild conditions.
Reduction: : Using hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: : Using halogens (Cl, Br) or strong nucleophiles under anhydrous conditions.
Major Products
The major products from these reactions would depend on the specific functional groups targeted but may include various quinoline derivatives with modified electronic properties and enhanced biological activity.
Applications De Recherche Scientifique
2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has found applications across several fields:
Chemistry: : Utilized as a precursor for synthesizing complex heterocyclic systems and studying reaction mechanisms.
Biology: : Employed in probing biochemical pathways and enzyme interactions due to its reactive moieties.
Medicine: : Investigated for its potential as an antimicrobial, anticancer, or neuroactive agent.
Industry: : Utilized in developing advanced materials with specific electronic or photophysical properties.
Mécanisme D'action
The compound’s mechanism of action is largely dependent on its interaction with biological targets:
Molecular Targets: : Could include enzymes, receptors, and DNA. The hydroxyphenyl group, for instance, may form hydrogen bonds with active sites, while the ethylthio group might engage in hydrophobic interactions.
Pathways Involved: : The quinoline core can intercalate with DNA or inhibit topoisomerases, affecting cellular replication and transcription processes.
Comparaison Avec Des Composés Similaires
Several compounds share structural similarities with 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, such as:
2-(methylthio)-5-(4-hydroxyphenyl)-quinoline derivatives: : Display similar reactivity and biological activities.
8,8-dimethyl-quinoline-4,6-diones: : These lack the pyrimido ring but have comparable electronic properties.
Tetrahydropyrimido[4,5-b]quinoline analogues: : With variations in substituents, offering insights into structure-activity relationships.
This compound’s uniqueness lies in the combination of its functional groups, which collectively enhance its chemical versatility and biological activity, making it a valuable scaffold in drug discovery and materials science.
Propriétés
IUPAC Name |
2-ethylsulfanyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-4-28-20-23-18-17(19(27)24-20)15(11-5-7-12(25)8-6-11)16-13(22-18)9-21(2,3)10-14(16)26/h5-8,15,25H,4,9-10H2,1-3H3,(H2,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMHJZZKNSWIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)O)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
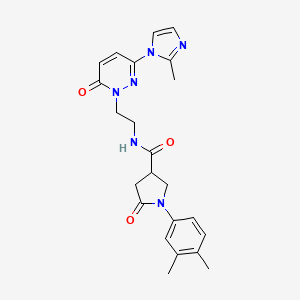
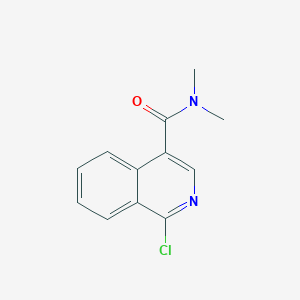
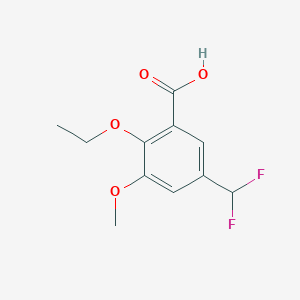
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2919013.png)
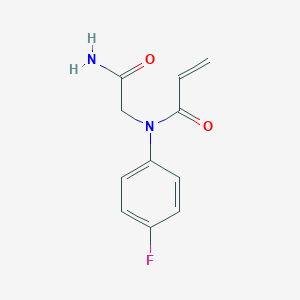
![3-(4-chlorophenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2919015.png)
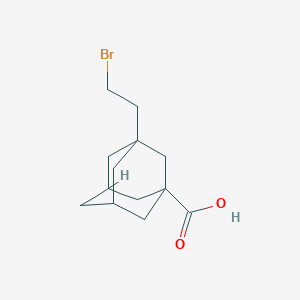
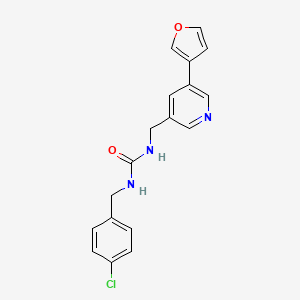
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide](/img/structure/B2919019.png)
![1-[(4-Tert-butylphenyl)methyl]-6-phenylpyridin-2-one](/img/structure/B2919020.png)
![1-chlorospiro[2.3]hexane-1-carboxylicacid](/img/structure/B2919022.png)
![8-ethoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2919023.png)
![ethyl 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2919027.png)

